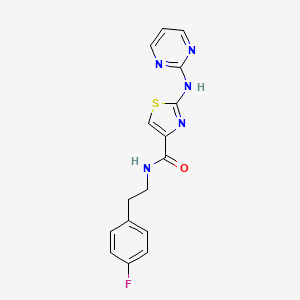

N-(4-fluorophenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

CAS No.: 1251542-71-8

Cat. No.: VC7064509

Molecular Formula: C16H14FN5OS

Molecular Weight: 343.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251542-71-8 |

|---|---|

| Molecular Formula | C16H14FN5OS |

| Molecular Weight | 343.38 |

| IUPAC Name | N-[2-(4-fluorophenyl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H14FN5OS/c17-12-4-2-11(3-5-12)6-9-18-14(23)13-10-24-16(21-13)22-15-19-7-1-8-20-15/h1-5,7-8,10H,6,9H2,(H,18,23)(H,19,20,21,22) |

| Standard InChI Key | NPLSDTOCETXYLJ-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-[2-(4-fluorophenyl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide, reflects its modular architecture:

-

A thiazole ring (C3H2NS) serves as the central scaffold.

-

A pyrimidin-2-ylamino group (C4H4N3) is attached at the 2-position of the thiazole.

-

A 4-fluorophenethyl chain (C8H7F) is linked via an amide bond at the 4-position.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C16H14FN5OS |

| Molecular weight | 343.4 g/mol |

| CAS registry number | 1251542-71-8 |

The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the thiazole and pyrimidine moieties contribute to π-π stacking interactions with biological targets .

Synthetic Pathways and Optimization

The synthesis of thiazole-carboxamide derivatives typically involves multi-step reactions, as exemplified by methodologies in phosphoinositide-3-kinase (PI3K) inhibitor development .

Key Synthetic Steps

-

Thiazole Ring Formation:

-

Amide Coupling:

-

Reaction of 2-aminothiazole-4-carboxylic acid derivatives with 4-fluorophenethylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

-

-

Pyrimidine Substitution:

-

Nucleophilic aromatic substitution of chloropyrimidine with the thiazole amine group.

-

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the 2-position of the thiazole requires careful control of reaction conditions.

-

Purification: Chromatographic techniques are critical to isolate the target compound from byproducts .

Biological Activity and Mechanism of Action

While direct data on this compound are scarce, structurally related thiazole derivatives exhibit pronounced activity against kinases and microbial pathogens.

Anticancer Activity

In PI3K inhibition studies, thiazole-containing compounds like PITCOINs exhibit nanomolar IC50 values by targeting a hydrophobic selectivity pocket near the kinase’s ATP-binding site . Key interactions include:

-

Hydrogen bonding between the thiazole’s amide group and kinase residues (e.g., A1189).

-

Hydrophobic contacts with residues L1186 and P1188.

Table 2: Hypothetical Activity Profile (Based on Analogues)

| Target | Assumed Mechanism | Potential IC50/MIC |

|---|---|---|

| PI3K-C2α | ATP-competitive inhibition | 0.1–0.4 μM |

| Staphylococcus aureus | Folate pathway disruption | 3.12–12.5 μg/mL |

Structure-Activity Relationship (SAR) Insights

Modifications to the thiazole and pyrimidine subunits significantly influence potency:

-

Thiazole Ring Rigidity: Saturation (e.g., dihydrothiazole) reduces activity, as seen in analogs with IC50 values increasing from 0.1 μM to 2.4 μM .

-

Lower Arm Substitutions: Replacement of the phenyl ring with heterocycles (e.g., thiazole in PITCOIN1) enhances binding affinity by 5-fold .

Future Directions and Applications

-

Kinase Inhibition: Further exploration of PI3K-C2α isoform selectivity could position this compound as a candidate for oncology or metabolic disorders.

-

Antimicrobial Development: Structural optimization may improve potency against multidrug-resistant S. aureus strains.

-

Combination Therapies: Synergy with existing antibiotics or chemotherapeutics warrants investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume